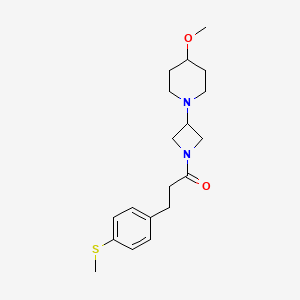

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Description

The compound 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one features a unique hybrid structure combining azetidine and 4-methoxypiperidine moieties with a propan-1-one backbone.

Properties

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c1-23-17-9-11-20(12-10-17)16-13-21(14-16)19(22)8-5-15-3-6-18(24-2)7-4-15/h3-4,6-7,16-17H,5,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHCIJZUXYTPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.48 g/mol. The structure features a piperidine ring, an azetidine moiety, and a methylthio-substituted phenyl group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

- Mechanisms of Action : The biological activity is thought to be mediated through multiple pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.28 | Induction of apoptosis via caspase activation |

| A549 | 8.107 | Inhibition of ERK1/2 signaling |

| HepG2 | 10.79 | Cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the azetidine and piperidine rings can significantly enhance or diminish biological activity. The presence of electron-donating groups like methoxy enhances anticancer efficacy compared to electron-withdrawing groups .

Case Studies

Several case studies highlight the promising biological activities associated with this compound:

- Case Study on MCF-7 Cells :

- In Vivo Studies :

-

Clinical Relevance :

- Investigations into the pharmacokinetics and toxicity profiles are ongoing, aiming to establish safe dosage ranges for potential clinical applications.

Comparison with Similar Compounds

Key Observations :

- The azetidine-piperidine combination in the target compound may enhance metabolic stability compared to morpholine or piperazine derivatives, as smaller rings like azetidine reduce steric hindrance .

- Piperazine/piperidine moieties are critical for enzyme inhibition (e.g., MAO-B, AChE), while azetidine may favor kinase binding due to its constrained geometry .

Computational and Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.